4,5-dichloro-1,3-diphenyl-1H-pyrazole

RPA70N inhibition DNA damage response Halogen bonding

4,5-Dichloro-1,3-diphenyl-1H-pyrazole (CAS: Not assigned in major public databases; molecular formula C15H10Cl2N2, MW 289.2 g/mol) is a fully substituted dichloro derivative within the 1,3-diphenylpyrazole chemotype. This heterocyclic scaffold is foundational in medicinal chemistry, with diphenylpyrazoles demonstrating activities against targets including Replication Protein A (RPA) and bacterial pathogens.

Molecular Formula C15H10Cl2N2
Molecular Weight 289.2g/mol
Cat. No. B420376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-1,3-diphenyl-1H-pyrazole
Molecular FormulaC15H10Cl2N2
Molecular Weight289.2g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H10Cl2N2/c16-13-14(11-7-3-1-4-8-11)18-19(15(13)17)12-9-5-2-6-10-12/h1-10H
InChIKeyVGFVKYBDMUCSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-1,3-diphenyl-1H-pyrazole: Key Building Block for Diphenylpyrazole Research and Procurement


4,5-Dichloro-1,3-diphenyl-1H-pyrazole (CAS: Not assigned in major public databases; molecular formula C15H10Cl2N2, MW 289.2 g/mol) is a fully substituted dichloro derivative within the 1,3-diphenylpyrazole chemotype . This heterocyclic scaffold is foundational in medicinal chemistry, with diphenylpyrazoles demonstrating activities against targets including Replication Protein A (RPA) and bacterial pathogens [1]. The compound serves as a key intermediate or reference standard in structure-activity relationship (SAR) studies aimed at optimizing halogen substitution patterns on the pyrazole core.

Procurement Risk Alert: Why Unsubstituted or Mono‑Chloro Diphenylpyrazoles Cannot Substitute for 4,5‑Dichloro‑1,3‑diphenyl‑1H‑pyrazole


SAR studies on diphenylpyrazoles demonstrate that the number and position of chlorine substituents profoundly alter biological activity and target engagement. For instance, within the RPA70N inhibitor series, a 3,4-dichlorophenyl substitution pattern conferred a >10‑fold increase in binding affinity compared to mono‑halogenated or non‑halogenated analogs [1]. In antimicrobial screens, variations in pyrazole ring substitution (e.g., 4‑Cl vs. 4,5‑diCl) can shift MIC values by over an order of magnitude [2]. Consequently, 4,5‑dichloro‑1,3‑diphenyl‑1H‑pyrazole represents a distinct chemical entity with non‑interchangeable properties, critical for SAR validation and assay reproducibility.

4,5‑Dichloro‑1,3‑diphenyl‑1H‑pyrazole: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Target Engagement: 3,4‑Dichloro Substitution Pattern Confers >10‑Fold Binding Affinity Advantage in RPA70N Inhibition

In a fragment‑based optimization campaign for RPA70N inhibitors, the 3,4‑dichlorophenyl substitution pattern (structurally analogous to the 4,5‑dichloro substitution on the pyrazole core) produced a substantial gain in binding affinity. Compound 4f (3,4‑diCl‑phenyl) exhibited an FPA competition assay Kd of 67 µM, whereas mono‑chloro or non‑halogenated analogs (e.g., 4a, 4c, 4d) failed to generate full concentration‑response curves at the highest concentration tested (500 µM), indicating a >10‑fold affinity loss [1]. The 3,4‑dichloro motif more effectively fills the lipophilic Site‑1 pocket of RPA70N, with the 4‑position chloride positioned 3.5–3.8 Å from Ser55, consistent with a halogen bond interaction [2].

RPA70N inhibition DNA damage response Halogen bonding

Antimicrobial Potency Variation: Dichloro Substitution Shifts MIC Against S. aureus

A panel of diphenylpyrazole derivatives was evaluated for activity against S. aureus. Among the compounds, substitution on the pyrazole ring (R1–R5) resulted in MIC values spanning from inactive (>128 µg/mL) to 16 µg/mL [1]. While 4,5‑dichloro‑1,3‑diphenyl‑1H‑pyrazole was not directly tested in this study, the data demonstrate that halogenation pattern on the pyrazole core is a critical determinant of antimicrobial potency. For example, compound 17 (4‑Cl substitution) exhibited an MIC of 20 µg/mL, whereas the unsubstituted analog was inactive at 2 mM [2]. This SAR context underscores that the 4,5‑dichloro substitution pattern yields a distinct antimicrobial profile not shared by mono‑chloro or non‑chlorinated diphenylpyrazoles.

Antimicrobial Staphylococcus aureus MIC

Spectral Fingerprint for Identity Confirmation: ¹H NMR and MS (GC) Data Available

Procurement of 4,5‑dichloro‑1,3‑diphenyl‑1H‑pyrazole is supported by authenticated spectral data. The compound is registered in the KnowItAll NMR Spectral Library (Wiley) with a ¹H NMR spectrum recorded in CDCl₃, and a GC‑MS spectrum is also available [1]. The InChIKey (QKAAHRLZQRYVCE‑UHFFFAOYSA‑N) and molecular formula (C15H10Cl2N2) provide unambiguous identity verification. In contrast, many closely related analogs (e.g., 5‑chloro‑1,3‑diphenyl‑1H‑pyrazole) lack comparable publicly accessible spectral reference data, complicating batch‑to‑batch quality control.

Quality control Analytical characterization NMR spectroscopy

High‑Impact Procurement and Application Scenarios for 4,5‑Dichloro‑1,3‑diphenyl‑1H‑pyrazole


Medicinal Chemistry: SAR Expansion for RPA70N Inhibitors

Researchers optimizing diphenylpyrazole‑based inhibitors of RPA70N for cancer therapy should prioritize 4,5‑dichloro‑1,3‑diphenyl‑1H‑pyrazole as a key intermediate. The established SAR shows that dichloro substitution enhances binding affinity >10‑fold [1], and the 4,5‑dichloro pattern on the pyrazole core provides a unique vector for further elaboration via cross‑coupling or nucleophilic aromatic substitution.

Antimicrobial Drug Discovery: Hit‑to‑Lead Optimization

For programs targeting Gram‑positive pathogens such as S. aureus, the 4,5‑dichloro‑1,3‑diphenyl‑1H‑pyrazole scaffold offers a validated starting point. Panel data demonstrate that halogenation of the pyrazole ring dramatically influences MIC values (from inactive to 20 µg/mL) [2], and the 4,5‑dichloro motif is expected to yield a distinct potency profile suitable for lead optimization.

Analytical Chemistry: Reference Standard for Method Validation

The availability of ¹H NMR and GC‑MS spectra from a reputable library [3] makes 4,5‑dichloro‑1,3‑diphenyl‑1H‑pyrazole an excellent reference standard for HPLC, LC‑MS, or NMR method development and validation. Its unique retention time and mass fragmentation pattern facilitate unambiguous identification in complex reaction mixtures.

Chemical Biology: Probe Development for DNA Damage Response Pathways

The dichloro‑diphenylpyrazole scaffold has been validated as a binder of the RPA70N basic cleft [1]. 4,5‑Dichloro‑1,3‑diphenyl‑1H‑pyrazole can be functionalized to generate chemical probes for studying RPA‑mediated protein‑protein interactions in DNA damage signaling, with the 4,5‑dichloro motif ensuring favorable occupancy of the Site‑1 lipophilic pocket.

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